

Solubility of N-Methylhomoveratrylamine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Methylhomoveratrylamine**

Cat. No.: **B126883**

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This technical guide provides a comprehensive overview of the solubility of **N-Methylhomoveratrylamine** in organic solvents. Due to the limited availability of direct quantitative solubility data for **N-Methylhomoveratrylamine**, this document presents solubility data for closely related structural analogs. This information serves as a valuable proxy for understanding its solubility characteristics. Furthermore, a detailed experimental protocol for determining the solubility of **N-Methylhomoveratrylamine** is provided, alongside visualizations to clarify experimental workflows and structural relationships.

Introduction to N-Methylhomoveratrylamine and its Solubility

N-Methylhomoveratrylamine, also known as N-methyl-3,4-dimethoxyphenethylamine, is a phenethylamine derivative. Its chemical structure, featuring a benzene ring with two methoxy groups and a secondary amine, dictates its solubility properties. The presence of the amine group allows for hydrogen bonding, while the aromatic ring and alkyl chain contribute to its lipophilicity. Understanding its solubility in various organic solvents is critical for a range of applications, including chemical synthesis, purification, formulation development, and analytical method development.

Quantitative Solubility Data of Structural Analogs

Direct quantitative solubility data for **N-Methylhomoveratrylamine** in a wide array of organic solvents is not readily available in published literature. However, by examining the solubility of its structural analogs, we can infer its likely behavior. The following table summarizes the available quantitative and qualitative solubility data for 3,4-Dimethoxyphenethylamine (the parent amine), N-Methylphenethylamine, and N,N-Dimethylphenethylamine.

| Compound | Solvent | Solubility | Temperature (°C) |
|---|------------------------------------|------------------------------------|------------------|
| 3,4-Dimethoxyphenethylamine (DMPEA) | Ethanol | Soluble | Not Specified |
| Methanol | Soluble | Not Specified | |
| Chloroform | Soluble | Not Specified | |
| Water | Sparingly Soluble | Not Specified | |
| 3,4-Dimethoxyphenethylamine HCl | Dimethylformamide (DMF) | 30 mg/mL ^[1] | Not Specified |
| Dimethyl sulfoxide (DMSO) | | 30 mg/mL ^[1] | Not Specified |
| Ethanol | 25 mg/mL ^[1] | Not Specified | |
| Methanol | 1 mg/mL ^[1] | Not Specified | |
| Phosphate-buffered saline (PBS), pH 7.2 | | 10 mg/mL ^[1] | Not Specified |
| N-Methylphenethylamine HCl | Dimethylformamide (DMF) | 30 mg/mL | Not Specified |
| Dimethyl sulfoxide (DMSO) | | 30 mg/mL | Not Specified |
| Ethanol | 30 mg/mL | Not Specified | |
| Phosphate-buffered saline (PBS), pH 7.2 | | 10 mg/mL | Not Specified |
| N,N-Dimethylphenethylamine | Chloroform | Slightly Soluble ^{[2][3]} | Not Specified |
| Methanol | Slightly Soluble ^{[2][3]} | Not Specified | |

Water

Soluble

Not Specified

Note on Data Interpretation: The solubility of the hydrochloride salts is generally higher in polar solvents compared to the free bases due to the ionic nature of the salt. The free base of **N-Methylhomoveratrylamine** is expected to be more soluble in less polar organic solvents compared to its salt form. The methoxy groups on the benzene ring of **N-Methylhomoveratrylamine** increase its polarity compared to N-Methylphenethylamine, which may influence its solubility in polar organic solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The saturation shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a detailed methodology for determining the solubility of **N-Methylhomoveratrylamine** in an organic solvent.

3.1. Materials and Equipment

- **N-Methylhomoveratrylamine** (solid)
- Selected organic solvent (analytical grade)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature orbital shaker or magnetic stirrer with temperature control
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **N-Methylhomoveratrylamine** to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.
 - Accurately add a known volume of the selected organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).
- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
- Analysis:
 - Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of **N-Methylhomoveratrylamine**.

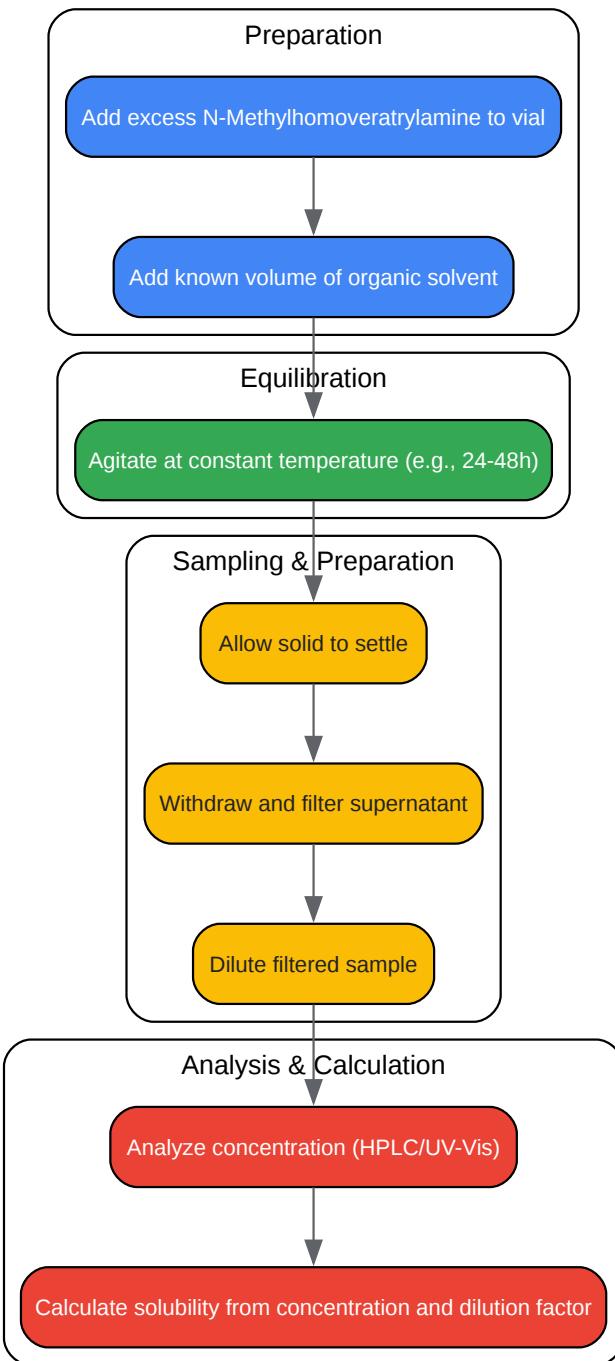
- A pre-established calibration curve of known concentrations of **N-Methylhomoveratrylamine** in the same solvent is required for accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of **N-Methylhomoveratrylamine**.

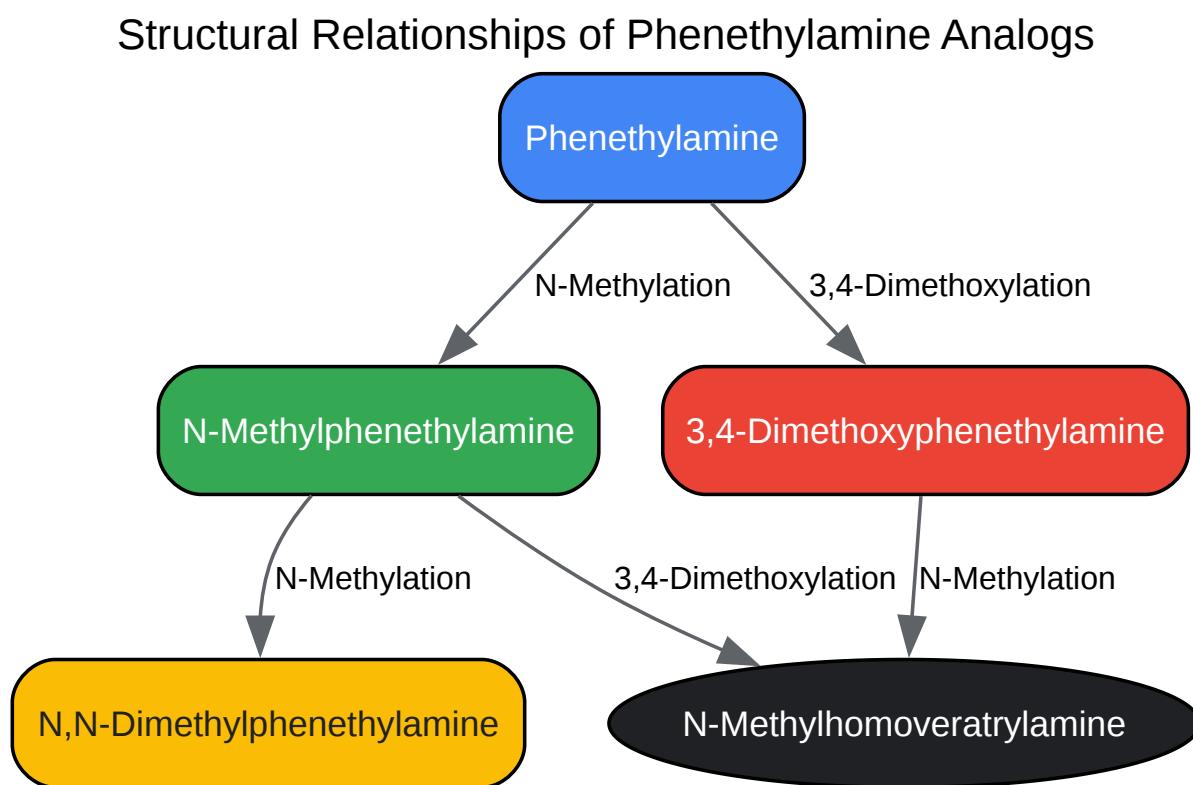
Workflow for Shake-Flask Solubility Determination

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Caption: Shake-Flask Solubility Determination Workflow.

Structural Relationship of N-Methylhomoveratrylamine and its Analogs

This diagram illustrates the structural similarities and differences between **N-Methylhomoveratrylamine** and the analogs discussed in this guide.



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Caption: Structural Analogs of **N-Methylhomoveratrylamine**.

Conclusion

While direct quantitative solubility data for **N-Methylhomoveratrylamine** in a broad range of organic solvents remains scarce, an understanding of its probable solubility can be effectively guided by the data available for its close structural analogs. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a

robust methodology. This technical guide serves as a foundational resource for researchers and professionals, enabling informed decisions in experimental design and process development involving **N-Methylhomoveratrylamine**.

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- To cite this document: BenchChem. [Solubility of N-Methylhomoveratrylamine in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126883#solubility-of-n-methylhomoveratrylamine-in-organic-solvents>

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